xylo-2-Hexulosonic acid, methyl ester

tautomeric equilibrium ¹³C NMR spectroscopy hexulosonic acid conformation

Methyl D-xylo-2-hexulosonate (CAS 67776-07-2), also designated as 2-Keto-D-gulonic acid methyl ester, Methyl D-sorbosonate, and Ascorbic Acid Impurity D (EP), is a C₇H₁₂O₇ methyl ester of D-xylo-2-hexulosonic acid with a molecular mass of 208.17 g·mol⁻¹ and a melting point of 158–159 °C. The compound bears the (3R,4S,5R) stereochemical configuration characteristic of the D-xylo series and is formally monographed as a European Pharmacopoeia (EP) reference standard for the identification and quantification of Impurity D in ascorbic acid (vitamin C) active pharmaceutical ingredient and formulated products.

Molecular Formula C7H12O7
Molecular Weight 208.17 g/mol
CAS No. 67776-07-2
Cat. No. B032077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namexylo-2-Hexulosonic acid, methyl ester
CAS67776-07-2
SynonymsD-Xylo-2-hexulosonic Acid Ethyl Ester
Molecular FormulaC7H12O7
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C(C(C(CO)O)O)O
InChIInChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4+,5-/m1/s1
InChIKeyKPHIBLNUVRGOGU-MROZADKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl D-xylo-2-hexulosonate (CAS 67776-07-2): A Pharmacopoeial-Designated Ascorbic Acid Impurity Reference Standard and Carbohydrate-Derived Ketoester Intermediate


Methyl D-xylo-2-hexulosonate (CAS 67776-07-2), also designated as 2-Keto-D-gulonic acid methyl ester, Methyl D-sorbosonate, and Ascorbic Acid Impurity D (EP), is a C₇H₁₂O₇ methyl ester of D-xylo-2-hexulosonic acid with a molecular mass of 208.17 g·mol⁻¹ and a melting point of 158–159 °C [1]. The compound bears the (3R,4S,5R) stereochemical configuration characteristic of the D-xylo series and is formally monographed as a European Pharmacopoeia (EP) reference standard for the identification and quantification of Impurity D in ascorbic acid (vitamin C) active pharmaceutical ingredient and formulated products . Beyond its regulatory role, the molecule serves as a protected derivative of 2-keto-D-gulonic acid, a documented precursor in vitamin C synthetic pathways .

Why Methyl D-xylo-2-hexulosonate Cannot Be Substituted by Other Hexulosonic Acid Esters, Free Acids, or Stereoisomers in Regulated Ascorbic Acid Analysis and Synthesis


Hexulosonic acid derivatives constitute a structurally congested family in which small changes—methyl versus ethyl ester, D-xylo versus L-xylo stereochemistry, free acid versus ester, or D-arabino versus D-xylo configuration—produce fundamentally different tautomeric populations, chromatographic retention, pharmacopoeial identity, and synthetic utility [1]. The European Pharmacopoeia explicitly identifies Impurity D as the methyl D-xylo-hex-2-ulosonate (CAS 67776-07-2); use of the L-xylo epimer (CAS 3031-98-9), the free acid (CAS 21675-47-8), or the ethyl ester introduces a different analyte that will not satisfy system suitability criteria prescribed in the monograph and may co-elute with or fail to resolve from other specified impurities . Consequently, indiscriminate substitution compromises both regulatory compliance and analytical validity.

Quantitative Differentiation of Methyl D-xylo-2-hexulosonate (CAS 67776-07-2) Against Its Closest Structural Analogs


Tautomeric Homogeneity in Aqueous Solution: L‑xylo Methyl Ester (Enantiomer of Target) Adopts a Single Predominant α‑Pyranose Form vs. Four Detectable Tautomers for Methyl D‑arabino‑2‑hexulosonate

In the foundational ¹³C NMR study by Crawford et al. (1980), L‑xylo‑2‑hexulosonic acid methyl ester (3b), the enantiomer of the target D‑xylo compound, was shown to exist in D₂O and Me₂SO‑d₆ with only two detectable tautomers, the major one accounting for the overwhelming population as the α‑pyranose form. By contrast, methyl D‑arabino‑2‑hexulosonate (the C‑4 epimer) displayed four distinct tautomeric species (α‑pyranose, β‑pyranose, α‑furanose, β‑furanose) whose relative proportions shifted markedly with solvent [1]. Because enantiomers exhibit identical NMR spectra in achiral media, the target methyl D‑xylo‑2‑hexulosonate (CAS 67776‑07‑2) can be expected to mirror this single‑tautomer behavior, whereas its D‑arabino epimer cannot [2]. This conformational homogeneity translates experimentally into fewer and sharper chromatographic peaks, reducing the risk of co‑elution or peak splitting.

tautomeric equilibrium ¹³C NMR spectroscopy hexulosonic acid conformation

Pharmacopoeial Acceptance Criterion: Ascorbic Acid Impurity D (Methyl D‑xylo‑2‑hexulosonate) Is Explicitly Limited to ≤0.15% by HPLC in the EP Monograph, Distinguishing It from Other Specified Impurities

The European Pharmacopoeia monograph for Ascorbic Acid assigns a specific limit of ≤0.15% for Impurity D (methyl D‑xylo‑hex‑2‑ulosonate, CAS 67776‑07‑2) when determined by the prescribed HPLC method . This limit is identical to that for Impurity C (≤0.15%) but is applied to a chemically distinct entity. Unspecified impurities are individually restricted to ≤0.1%, and the sum of impurities other than A and D is capped at ≤0.2% . For a laboratory procuring an Impurity D reference standard, only the methyl D‑xylo‑2‑hexulosonate with verified EP traceability (EDQM catalogue code Y0001170) meets the regulatory requirement; neither the free acid (CAS 21675‑47‑8, Impurity C) nor the L‑xylo methyl ester (CAS 3031‑98‑9) is acceptable for this specific purpose [1].

pharmaceutical impurity profiling European Pharmacopoeia HPLC acceptance criteria

Stereochemical Discrimination: D‑xylo (CAS 67776‑07‑2) vs. L‑xylo (CAS 3031‑98‑9) Methyl Esters Constitute Enantiomeric Impurity Markers with Distinct CAS Registry and Potentially Different Biological Handling

Methyl D‑xylo‑2‑hexulosonate (CAS 67776‑07‑2) and methyl L‑xylo‑2‑hexulosonate (CAS 3031‑98‑9) are enantiomers that share identical molecular formula (C₇H₁₂O₇), molecular weight (208.17 g·mol⁻¹), and predicted physicochemical descriptors (melting point 158–159 °C, predicted boiling point 495.4 °C, density 1.532 g·cm⁻³) [1][2]. Despite these similarities, the two compounds carry distinct CAS Registry Numbers and are listed separately in pharmacopoeial contexts: the D‑xylo ester is designated Ascorbic Acid EP Impurity D, whereas the L‑xylo ester is catalogued as a distinct reference material . In a chiral biological or enzymatic environment, the D‑ and L‑forms are expected to exhibit different substrate affinities and metabolic fates, although direct comparative kinetic data remain unpublished [3].

chiral impurity profiling stereochemistry ascorbic acid degradation

Physical Property Differentiation: Methyl Ester (Target) vs. Free Acid — Melting Point, Molecular Weight, and Predicted logP Distinguish the Two Forms for Formulation and Extraction Purposes

The methyl ester (C₇H₁₂O₇, MW 208.17) and the corresponding free acid D‑xylo‑2‑hexulosonic acid (C₆H₁₀O₇, MW 194.14) differ in several experimentally determined and computed properties relevant to sample preparation and chromatographic method development. The methyl ester has a reported melting point of 158–159 °C [1], whereas the free acid is reported with a melting point of 171 °C [2]. The methyl ester introduces an additional hydrogen‑bond acceptor (7 vs. 6 for the free acid), increases rotatable bond count (6 vs. 5), and shifts the computed XLogP3 from approximately −3.7 (free acid) to −2.5 (methyl ester), indicating moderately enhanced lipophilicity [3]. These differences affect solubility: the methyl ester shows limited solubility in water, DMSO, and methanol, while the free acid is freely soluble in water .

physicochemical properties ester vs. free acid solubility and logP

Methyl Ester vs. Ethyl Ester Differentiation: The Methyl Ester Is the Pharmacopoeially Specified Form, While the Ethyl Ester Lacks an EP Monograph Designation for Impurity D

Both the methyl ester (CAS 67776‑07‑2, C₇H₁₂O₇, MW 208.17) and the ethyl ester (D‑xylo‑2‑hexulosonic acid ethyl ester, C₈H₁₄O₇, MW 222.19) of D‑xylo‑2‑hexulosonic acid are commercially available and have been described as intermediates in ascorbic acid production [1]. However, only the methyl ester is explicitly named in the European Pharmacopoeia as Impurity D (Methyl D‑xylo‑hex‑2‑ulosonate) and supplied as EDQM catalogue number Y0001170 . The ethyl ester, while chemically analogous, is not listed as a specified impurity in the EP ascorbic acid monograph and therefore cannot serve as a direct substitute for the pharmacopoeial reference standard. Patent literature describes the continuous esterification of 2‑keto‑L‑gulonic acid with methanol or ethanol using acidic ion‑exchange resins, indicating that both esters are synthetically accessible, but their regulatory statuses differ fundamentally [2].

alkyl ester comparison pharmacopoeial identity reference standard selection

Stability and Handling Requirements: Hygroscopicity and Storage Conditions Differentiate the Methyl Ester from More Robust Solid‑State Analogs

Methyl D‑xylo‑2‑hexulosonate is reported to be hygroscopic and requires storage under inert atmosphere at refrigerated temperature (2–8 °C or −20 °C depending on supplier) to prevent hydrolytic degradation back to the free acid . The related butyl ester (D‑xylo‑2‑hexulosonic acid butyl ester), by virtue of its longer alkyl chain, exhibits reduced hygroscopicity and greater hydrolytic stability, making it a preferred form for certain long‑term storage applications . The methyl ester is also noted to be unstable in acidic solution, which is directly relevant to the acidic mobile phases commonly used in reversed‑phase HPLC analysis of ascorbic acid impurities . These handling constraints mean that the methyl ester demands more rigorous moisture exclusion and temperature control than bulkier ester analogs.

compound stability hygroscopicity storage conditions

High‑Value Application Scenarios for Methyl D‑xylo‑2‑hexulosonate (CAS 67776‑07‑2) Based on Quantitative Differentiation Evidence


Pharmacopoeial Impurity Reference Standard for Ascorbic Acid Batch‑Release Testing (EP/USP Compliance)

QC laboratories performing ascorbic acid API and finished product testing under European Pharmacopoeia monographs require a certified Impurity D reference standard (methyl D‑xylo‑hex‑2‑ulosonate, EDQM Y0001170) for system suitability, identification, and quantification. The EP‑specified acceptance criterion of ≤0.15% for Impurity D demands a reference material whose identity, purity, and tautomeric composition (single predominant α‑pyranose form ensuring chromatographic homogeneity [1]) are fully characterized and traceable to the issuing pharmacopoeia. No other hexulosonic acid derivative—free acid, L‑xylo enantiomer, or ethyl ester—can satisfy this specific regulatory function.

Chiral Purity Method Development and Enantiomeric Discrimination in Ascorbic Acid Degradation Studies

The distinct stereochemistry of methyl D‑xylo‑2‑hexulosonate (3R,4S,5R) versus its L‑xylo enantiomer (3S,4R,5S, CAS 3031‑98‑9) [2] enables its use as a chiral probe in HPLC method development. When forced‑degradation studies of ascorbic acid generate multiple stereoisomeric impurities, the well‑characterized D‑xylo methyl ester serves as a retention‑time marker for the D‑series impurity, facilitating peak assignment in complex chromatograms where both D‑ and L‑forms may be present.

Protected Intermediate in Vitamin C Synthetic Pathway Research and Process Optimization

In vitamin C manufacturing process development, the methyl ester form of D‑xylo‑2‑hexulosonic acid serves as a protected intermediate that can be lactonized to ascorbic acid under basic conditions [3]. The enhanced lipophilicity of the methyl ester (XLogP3 −2.5) relative to the free acid (ca. −3.7) [4] facilitates organic‑solvent extraction and purification steps, while its single‑tautomer conformational behavior [1] simplifies reaction monitoring by NMR or HPLC compared to multi‑tautomer mixtures obtained from D‑arabino or other configurational isomers.

Analytical Method Validation (AMV) and ANDA Submission Support for Generic Ascorbic Acid Products

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs), the fully characterized methyl D‑xylo‑2‑hexulosonate reference standard—supplied with comprehensive Certificate of Analysis including HPLC, NMR, and MS data [5]—is used for method validation (AMV) and quality control (QC) during commercial ascorbic acid production. The compound's regulatory pedigree as an EP‑specified impurity and its availability with detailed characterization data compliant with regulatory guidelines make it the only acceptable choice for ANDA impurity profiling sections.

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